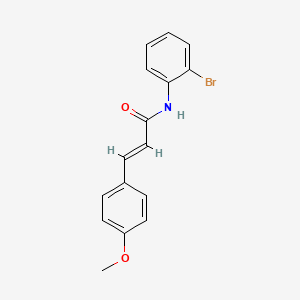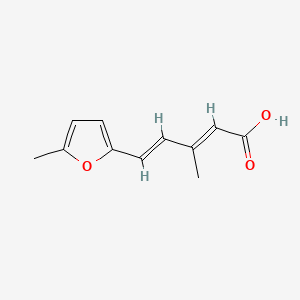
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide, also known as 2-Br-4-MeO-Ph-AA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylamides and has been found to possess a range of interesting properties that make it a valuable tool for researchers.
作用机制
The mechanism of action of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it is believed that the compound interacts with specific amino acid residues in proteins, leading to the formation of covalent bonds. This interaction results in a change in the fluorescence properties of the compound, allowing it to be used as a probe for protein-protein interactions.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide has not been found to have any significant biochemical or physiological effects in vitro or in vivo. However, it is important to note that this compound has not been extensively studied in animal models, and further research is needed to fully understand its potential effects.
实验室实验的优点和局限性
One of the main advantages of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is its high selectivity for specific amino acid residues in proteins. This makes it a valuable tool for researchers studying protein-protein interactions. Additionally, the compound is relatively easy to synthesize and has a high yield.
However, there are also some limitations to the use of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, the compound may not be suitable for use in certain types of cells or tissues, and further research is needed to fully understand its limitations.
未来方向
There are several potential future directions for research involving N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide. One area of study could involve the development of new fluorescent probes based on this compound. Researchers could also investigate the use of this compound in other types of biological assays, such as enzyme activity assays or protein folding studies.
Another potential direction for research could involve the development of new synthesis methods for N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide. Researchers could investigate alternative starting materials or reaction conditions to improve the efficiency of the synthesis process.
Overall, N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide is a promising compound that has the potential to be a valuable tool for researchers studying protein-protein interactions. Further research is needed to fully understand its properties and limitations, but the compound holds great promise for future scientific research.
合成方法
The synthesis of N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-bromoaniline with 4-methoxybenzaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is then treated with acryloyl chloride to yield the final compound. This synthesis method has been optimized by several researchers and is now a well-established procedure.
科学研究应用
N-(2-bromophenyl)-3-(4-methoxyphenyl)acrylamide has been used in a variety of scientific research applications. One of the most promising areas of study involves its use as a fluorescent probe for the detection of protein-protein interactions. This compound has been found to bind to proteins in a specific manner, allowing researchers to visualize and quantify protein interactions in live cells.
属性
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHNMFOJMRZOAT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)
![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)